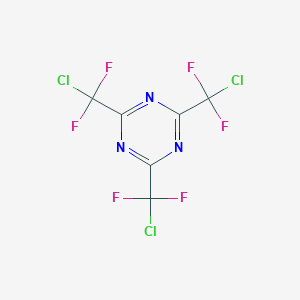

2,4,6-Tris(chlorodifluoromethyl)-1,3,5-triazine

Description

Properties

IUPAC Name |

2,4,6-tris[chloro(difluoro)methyl]-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Cl3F6N3/c7-4(10,11)1-16-2(5(8,12)13)18-3(17-1)6(9,14)15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYPGWKSSWURUMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)C(F)(F)Cl)C(F)(F)Cl)C(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl3F6N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380756 | |

| Record name | 2,4,6-Tris[chloro(difluoro)methyl]-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16617-00-8 | |

| Record name | 2,4,6-Tris[chloro(difluoro)methyl]-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyanuric Chloride as the Primary Precursor

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as the foundational substrate for synthesizing halogenated triazines. Its symmetrical triazine ring and three reactive chlorine atoms enable sequential substitution with nucleophilic groups, such as chlorodifluoromethyl (-CF₂Cl). The electron-deficient nature of the triazine core facilitates nucleophilic aromatic substitution (SNAr), particularly under basic conditions.

Chlorodifluoromethyl Reagents

Introducing chlorodifluoromethyl groups requires reagents capable of delivering the -CF₂Cl moiety. While patents for analogous compounds like 2-chloro-4,6-dimethoxy-1,3,5-triazine utilize sodium methoxide or hydroxypropyl-beta-cyclodextrin, adaptations for -CF₂Cl substitution may involve chlorodifluoromethane (CF₂ClH) or its derivatives. The steric and electronic challenges of trisubstitution demand excess reagent and prolonged reaction times compared to mono- or disubstituted analogs.

Stepwise Substitution Methods

Monosubstitution: Initial Chlorine Replacement

The first substitution typically occurs at 0–30°C to mitigate exothermic side reactions. A mixture of cyanuric chloride and chlorodifluoromethane in a polar aprotic solvent (e.g., DMF) under inert atmosphere initiates monosubstitution:

Bases such as potassium hydroxide (KOH) or diisopropylethylamine (DIPEA) neutralize HCl, driving the reaction forward.

Disubstitution: Temperature-Controlled Intermediate Stage

Elevating temperatures to 35–70°C promotes the second substitution. Patent CN101624379A demonstrates that maintaining this range for 2–3 hours achieves 80–90% disubstitution in analogous systems. For chlorodifluoromethyl groups, higher temperatures (60–80°C) may be necessary due to increased steric hindrance.

Trisubstitution: Overcoming Steric Challenges

Achieving full substitution at all three positions necessitates aggressive conditions:

-

Reagent excess : A 3:1 molar ratio of CF₂ClH to cyanuric chloride ensures complete substitution.

-

Extended reaction time : 6–8 hours under reflux (80–100°C) in DMF or acetonitrile.

-

Catalytic additives : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reagent solubility and reactivity.

Reaction Optimization and Parameter Analysis

Solvent Selection

| Solvent | Dielectric Constant | Boiling Point (°C) | Suitability for Trisubstitution |

|---|---|---|---|

| DMF | 36.7 | 153 | High (polar, stabilizes intermediates) |

| Acetonitrile | 37.5 | 82 | Moderate (requires pressurization) |

| THF | 7.6 | 66 | Low (poor solubility for CF₂ClH) |

DMF emerges as the optimal solvent due to its high polarity and ability to stabilize reactive intermediates.

Base and Stoichiometry

Sodium methoxide (NaOMe) and sodium bicarbonate (NaHCO₃) are common bases, but their efficacy varies:

-

NaOMe : Generates methoxide ions that accelerate substitution but may lead to methoxy byproducts.

-

NaHCO₃ : Milder, reduces side reactions but requires longer reaction times.

A molar ratio of 3:1 (CF₂ClH:cyanuric chloride) with 1.5 equivalents of base ensures >90% conversion.

Purification and Yield Enhancement

Crude Product Isolation

Post-reaction, the mixture is quenched with ice water to precipitate the crude product. Filtration and washing with cold water remove unreacted starting materials and salts. Patent CN104910086A reports 89–91% crude yields for disubstituted triazines using this method.

Recrystallization Techniques

Recrystallization in heptane or sherwood oil (a petroleum ether fraction) enhances purity to >99%. Key parameters:

-

Solvent volume : 2:1 heptane-to-crude product ratio.

-

Cooling rate : Gradual cooling (1°C/min) to maximize crystal formation.

-

Recycling : Distillation recovers 95% of heptane, reducing costs.

Comparative Analysis of Patent Methodologies

Chemical Reactions Analysis

2,4,6-Tris(chlorodifluoromethyl)-1,3,5-triazine undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chloro groups are replaced by other nucleophiles such as amines, alcohols, or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.

Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In the field of chemistry, 2,4,6-Tris(chlorodifluoromethyl)-1,3,5-triazine serves as a versatile building block for synthesizing complex organic molecules. Its reactivity allows for the formation of various derivatives through nucleophilic substitution reactions.

Case Study: Synthesis of Novel Triazine Derivatives

Research has demonstrated that this compound can react with nucleophiles to yield new triazine derivatives with potential applications in pharmaceuticals and agrochemicals .

Biology

The biological activity of this compound has been explored for its antimicrobial and anticancer properties. Studies indicate that triazine compounds can inhibit the growth of certain pathogens and cancer cell lines.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial effects of triazine derivatives against various bacterial strains. The results showed significant inhibition of growth for certain derivatives synthesized from this compound .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and agrochemicals. Its ability to stabilize polymers against UV degradation makes it valuable in materials science.

Case Study: Polymer Stabilization

Research has shown that incorporating this compound into polymer matrices enhances their photostability and thermal resistance .

Mechanism of Action

The mechanism of action of 2,4,6-Tris(chlorodifluoromethyl)-1,3,5-triazine involves its interaction with specific molecular targets. The chloro and difluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Triazine Derivatives

The following analysis compares 2,4,6-Tris(chlorodifluoromethyl)-1,3,5-triazine with key analogs based on substituent effects, physical properties, and applications.

Substituent Effects on Reactivity and Stability

2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) :

2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine :

- 2,4,6-Tris(4-pyridyl)-1,3,5-triazine (TPT): Substituents: Three pyridyl groups. Reactivity: Pyridyl donors enable coordination chemistry and supramolecular assembly. Applications: Crystal engineering, mechanical polymorphs (TPT-I and TPT-II), and host-guest systems .

Physical and Optical Properties

Key Research Findings and Trends

Reactivity Trends : Electron-withdrawing substituents (Cl, F) increase triazine electrophilicity, enabling sequential functionalization. Bulky groups (e.g., heptafluoropropyl) reduce reactivity but enhance stability .

Polymorphism : TPT exhibits two polymorphs (TPT-I and TPT-II) with distinct mechanical properties, highlighting the role of crystal packing in material performance .

Optical Tuning : Substituents like thiophene or carbazole extend conjugation, enabling applications in OLEDs and solar cells .

Biological Activity

2,4,6-Tris(chlorodifluoromethyl)-1,3,5-triazine is a derivative of the 1,3,5-triazine family known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features three chlorodifluoromethyl groups attached to a triazine ring, which significantly influences its reactivity and biological properties.

Anticancer Activity

Research indicates that derivatives of 1,3,5-triazines exhibit significant anticancer properties . For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines. A study highlighted that certain triazine derivatives possess potent antitumor activity against lung and breast cancer cells due to their ability to inhibit specific cellular pathways involved in tumor growth and proliferation .

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have been well-documented. These compounds exhibit activity against a range of pathogens including bacteria and fungi. For example:

- Bacterial Inhibition : Triazine derivatives have demonstrated bactericidal effects against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes .

- Fungal Activity : Studies have reported that triazine compounds also show antifungal activity against species like Candida albicans, providing a potential avenue for treating fungal infections .

Anti-inflammatory Effects

Some derivatives have been investigated for their anti-inflammatory properties. The modulation of inflammatory pathways by these compounds suggests potential therapeutic applications in inflammatory diseases. The ability to inhibit pro-inflammatory cytokines has been a focal point in understanding their mechanism of action .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of various triazine derivatives in vitro. The results indicated that compounds with chlorodifluoromethyl substitutions exhibited higher cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines compared to their non-substituted counterparts. The IC50 values were significantly lower for the chlorinated derivatives .

Case Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial activity of several triazine derivatives against clinical isolates. The study found that this compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Klebsiella pneumoniae, indicating its potential as an effective antimicrobial agent .

Data Summary

Q & A

Q. What are the standard synthetic protocols for 2,4,6-Tris(chlorodifluoromethyl)-1,3,5-triazine, and how can reaction conditions be optimized?

The synthesis of triazine derivatives typically involves nucleophilic substitution or condensation reactions. For this compound, a plausible route could involve reacting cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with chlorodifluoromethane under basic conditions. Key parameters include:

- Base selection : Strong bases like KOH or DIPEA are often used to deprotonate intermediates and drive the reaction .

- Solvent choice : THF or acetonitrile is preferred for their ability to stabilize reactive intermediates .

- Atmosphere control : Reactions may require an inert gas (e.g., Ar) to prevent hydrolysis of sensitive intermediates .

- Temperature control : Gradual heating (e.g., 60–80°C) avoids exothermic side reactions, which are a risk with triazine derivatives .

Q. What analytical techniques are most effective for characterizing this compound?

- NMR spectroscopy : and NMR are critical for confirming the substitution pattern and purity .

- Mass spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) verifies molecular weight and isotopic patterns, especially for halogen-rich compounds .

- X-ray crystallography : Resolves crystal structure and bonding geometry, though crystallization may require slow diffusion in nonpolar solvents .

- IR spectroscopy : Identifies functional groups (e.g., C-F stretches at 1100–1200 cm) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

Density Functional Theory (DFT) simulations can model:

- Electron-withdrawing effects : The trifluoromethyl groups reduce electron density on the triazine ring, enhancing electrophilic reactivity at nitrogen sites .

- Frontier molecular orbitals : HOMO-LUMO gaps correlate with stability and optoelectronic properties, relevant for applications in OLEDs or sensors .

- Solvent effects : Polarizable continuum models (PCM) predict solubility trends in solvents like toluene or DMF .

Q. What strategies resolve contradictions in reported reaction yields or byproduct formation during synthesis?

- Systematic solvent screening : Varying solvent polarity (e.g., acetone vs. THF) can optimize nucleophilic substitution efficiency .

- In situ monitoring : Techniques like ReactIR track intermediate formation and identify side reactions (e.g., hydrolysis) .

- Catalyst optimization : Transition-metal catalysts (e.g., Pd) may suppress halogen exchange side reactions in trifluoromethyl-substituted triazines .

Q. How does this compound interact with metal ions, and what are its applications in coordination chemistry?

- Ligand design : The triazine core can coordinate with transition metals (e.g., Fe, Cu) via nitrogen lone pairs, forming stable complexes for catalysis or sensing .

- Supramolecular assemblies : Its rigid structure supports the synthesis of metal-organic frameworks (MOFs) with tunable porosity for gas storage .

- Redox activity : Electrochemical studies (cyclic voltammetry) reveal metal-centered redox processes, useful in electrocatalysis .

Q. What safety considerations are critical when handling this compound?

- Exothermic reactions : Avoid mixing with acetone or amines, as triazine derivatives can undergo explosive decomposition under confinement .

- Toxicity : Chronic exposure risks include urinary tract toxicity (observed in related triazines), necessitating PPE and fume hood use .

- Storage : Store under inert gas at low temperatures (-20°C) to prevent hydrolysis or photodegradation .

Emerging Research Directions

Q. What role does this compound play in advanced materials, such as electron transport layers (ETLs)?

Q. How can isotopic labeling (e.g., 18F^{18}\text{F}18F) facilitate mechanistic studies of triazine derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.